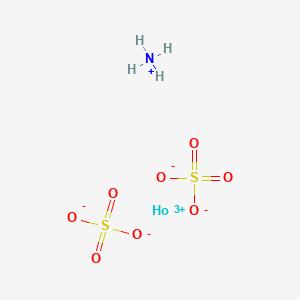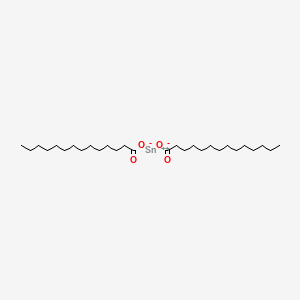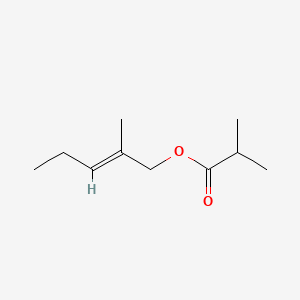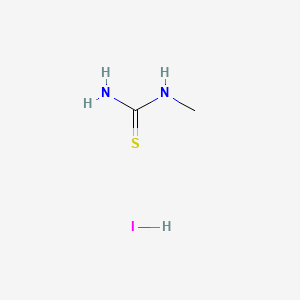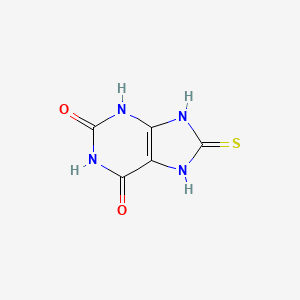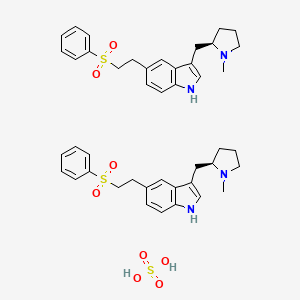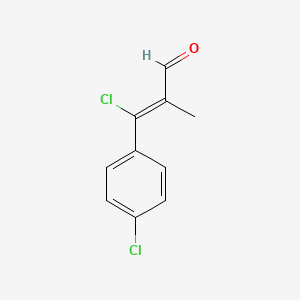
4-Pyridylammonium 4-pyridyldithiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridylammonium 4-pyridyldithiocarbamate is a chemical compound with the molecular formula C11H12N4S2 and a molecular weight of 264.37 g/mol It is known for its unique structure, which includes a pyridylammonium group and a pyridyldithiocarbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridylammonium 4-pyridyldithiocarbamate typically involves the reaction of pyridine with carbon disulfide and an amine. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:
Reaction of Pyridine with Carbon Disulfide: Pyridine is reacted with carbon disulfide in the presence of a base to form the dithiocarbamate intermediate.
Formation of this compound: The dithiocarbamate intermediate is then reacted with an amine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
4-Pyridylammonium 4-pyridyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The pyridyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted pyridyl derivatives.
科学的研究の応用
4-Pyridylammonium 4-pyridyldithiocarbamate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 4-Pyridylammonium 4-pyridyldithiocarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Pyridylammonium Dithiocarbamate: Similar structure but lacks the additional pyridyl group.
Pyridylmethyl Dithiocarbamate: Contains a methyl group instead of an ammonium group.
Pyridylthio Dithiocarbamate: Contains a thio group instead of an ammonium group.
Uniqueness
4-Pyridylammonium 4-pyridyldithiocarbamate is unique due to its dual pyridyl groups, which enhance its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications.
特性
CAS番号 |
20232-79-5 |
|---|---|
分子式 |
C11H12N4S2 |
分子量 |
264.4 g/mol |
IUPAC名 |
pyridin-1-ium-4-amine;N-pyridin-4-ylcarbamodithioate |
InChI |
InChI=1S/C6H6N2S2.C5H6N2/c9-6(10)8-5-1-3-7-4-2-5;6-5-1-3-7-4-2-5/h1-4H,(H2,7,8,9,10);1-4H,(H2,6,7) |
InChIキー |
MHHBYQRHDMNSPP-UHFFFAOYSA-N |
正規SMILES |
C1=C[NH+]=CC=C1N.C1=CN=CC=C1NC(=S)[S-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




